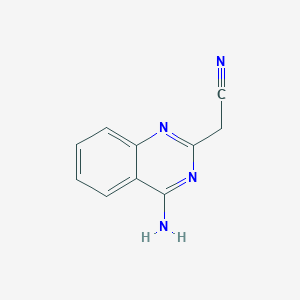

2-(4-Aminoquinazolin-2-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

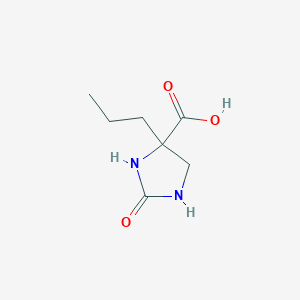

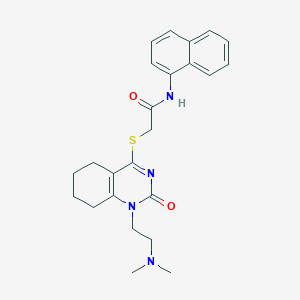

“2-(4-Aminoquinazolin-2-yl)acetonitrile” is an organic compound with the molecular formula C10H8N4. It appears as a powder at room temperature . This compound is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .

Synthesis Analysis

The synthesis of 4-aminoquinazoline derivatives, which includes “2-(4-Aminoquinazolin-2-yl)acetonitrile”, involves various methods such as nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .Molecular Structure Analysis

The molecular structure of “2-(4-Aminoquinazolin-2-yl)acetonitrile” can be represented by the SMILES notation:C1=CC=C2C(=C1)C(=NC(=N2)CC#N)N . The molecular weight of this compound is 184.2 . Physical And Chemical Properties Analysis

“2-(4-Aminoquinazolin-2-yl)acetonitrile” is a powder at room temperature . The molecular weight of this compound is 184.2 . The IUPAC name for this compound is “2-(4-aminoquinazolin-2-yl)acetonitrile” and its InChI Key is KEPKITZVQRXULY-UHFFFAOYSA-N .Applications De Recherche Scientifique

Antiviral Activity

The 2-aminoquinazolin-4-(3H)-one derivative has demonstrated potent antiviral effects. Specifically, it exhibits significant activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) without causing cytotoxicity . Researchers are actively exploring its potential as an antiviral agent.

Medicinal Chemistry and Drug Development

Quinazoline-based compounds, including 2-aminoquinazolines, have attracted attention in medicinal chemistry. Their diverse biological properties make them promising candidates for drug development. Researchers investigate their potential as anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer agents .

Catalysis and Organic Synthesis

The synthesis of 2-aminoquinazoline derivatives involves acid-mediated [4+2] annulation reactions between N-benzyl cyanamides and 2-amino aryl ketones. Hydrochloric acid serves as a mediator, enabling efficient formation of these compounds. This method allows for the use of various substrates and yields high product quantities .

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-aminoquinazolin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-5-9-13-8-4-2-1-3-7(8)10(12)14-9/h1-4H,5H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPKITZVQRXULY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CC#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminoquinazolin-2-yl)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2563690.png)

![2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2563694.png)

![Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2563695.png)

![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2563701.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563707.png)